molecular formula C32H23BrN2O8 B14215956 1,1'-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene CAS No. 753028-50-1

1,1'-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene

Cat. No.: B14215956
CAS No.: 753028-50-1
M. Wt: 643.4 g/mol
InChI Key: JXYRQHLMMLVSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene is a complex organic compound characterized by its unique structure, which includes bromine, nitro, and phenylene groups. This compound is primarily used in organic synthesis and serves as an intermediate for the production of various other organic compounds .

Preparation Methods

The synthesis of 1,1’-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene typically involves the substitution reaction of bromobenzene derivatives with nitrophenol derivatives. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to ensure complete substitution .

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1,1’-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts like palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1,1’-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene involves its interaction with specific molecular targets. The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar compounds to 1,1’-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene include:

Properties

CAS No.

753028-50-1

Molecular Formula

C32H23BrN2O8

Molecular Weight

643.4 g/mol

IUPAC Name

4-[3-bromo-5-(4-nitro-3-phenylmethoxyphenoxy)phenoxy]-1-nitro-2-phenylmethoxybenzene

InChI

InChI=1S/C32H23BrN2O8/c33-24-15-27(42-25-11-13-29(34(36)37)31(18-25)40-20-22-7-3-1-4-8-22)17-28(16-24)43-26-12-14-30(35(38)39)32(19-26)41-21-23-9-5-2-6-10-23/h1-19H,20-21H2

InChI Key

JXYRQHLMMLVSBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)OC3=CC(=CC(=C3)Br)OC4=CC(=C(C=C4)[N+](=O)[O-])OCC5=CC=CC=C5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.